molecular formula C17H18O2 B1629707 3'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-39-1

3'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1629707
CAS No.: 898790-39-1
M. Wt: 254.32 g/mol
InChI Key: ZVGBSZXTEDBACJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3’-Methoxy-3-(3-methylphenyl)propiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile . This reaction is followed by the oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid . Another method involves the production of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride . This Grignard reagent is then reacted with propionitrile to produce the desired compound .

Industrial Production Methods

The industrial production of 3’-Methoxy-3-(3-methylphenyl)propiophenone typically follows the Grignard reagent method due to its simplicity and high yield. The process involves the recycling of solvents, making it environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(3-methylphenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methoxy-3-(3-methylphenyl)propiophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGBSZXTEDBACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644059
Record name 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-39-1
Record name 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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